molecular formula C11H19NO3 B1432617 (S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate CAS No. 1601475-89-1

(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate

Cat. No.: B1432617
CAS No.: 1601475-89-1
M. Wt: 213.27 g/mol
InChI Key: PIXOEWQIZRMJQU-UHFFFAOYSA-N
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Description

(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H19NO3 It is a piperidine derivative, characterized by the presence of a tert-butyl group, a methyl group, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate typically involves the use of commercially available reagents and solvents. One common method involves the reaction of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate with appropriate chiral catalysts to achieve the desired stereochemistry . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound can be achieved through scalable synthetic routes that utilize readily available starting materials. The process involves multiple steps, including the formation of intermediates, purification, and final product isolation. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing biochemical processes. Detailed studies on its binding affinity and effects on cellular pathways are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate
  • tert-butyl 3-methyl-5-oxo-piperidine-1-carboxylate

Uniqueness

(S)-tert-butyl 3-methyl-5-oxopiperidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereochemical configuration may result in distinct biological activities and chemical properties compared to its similar compounds .

Properties

IUPAC Name

tert-butyl (3S)-3-methyl-5-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXOEWQIZRMJQU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)CN(C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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